molecular formula C14H16N2O2S B2783317 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1206987-00-9

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2783317
CAS No.: 1206987-00-9
M. Wt: 276.35
InChI Key: RGTMUGXYLCIJOH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic small molecule featuring a acetamide core that links a 4-ethoxyphenyl moiety to a 3-methyl-1,2-thiazol-5-yl heterocycle. This specific molecular architecture is common in medicinal chemistry research for developing bioactive compounds. Analogs containing the acetamide bridge and similar heterocyclic systems, such as thiazole and triazole rings, have been investigated for various biological activities. For instance, such structures have been explored as inhibitors of enzymes like 15-lipoxygenase (15-LOX) for anti-inflammatory research . Similar molecular frameworks have also been synthesized and screened for potential anticancer properties in vitro . The presence of the thiazole ring, a privileged scaffold in drug discovery, suggests this compound could be a valuable intermediate or building block for researchers developing new therapeutic agents, particularly in the fields of anti-infectives and oncology . Researchers can utilize this compound as a key precursor for further chemical functionalization or as a standard in biological screening assays. This product is strictly for Research Use Only.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMUGXYLCIJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Ethoxyphenyl group : Contributes to hydrophobic interactions.
  • Thiazole moiety : Known for various biological activities.
  • Acetamide functional group : Enhances solubility and bioavailability.

Antimicrobial Activity

Compounds containing thiazole rings are often associated with significant antimicrobial properties. Research indicates that thiazole derivatives can exhibit potent activity against a range of bacteria and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

CompoundMIC (µg/mL)Target Pathogen
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamideTBDTBD
Thiazole Derivative 10.22Staphylococcus aureus
Thiazole Derivative 20.25Escherichia coli

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. A structure-activity relationship (SAR) analysis highlighted that modifications in the thiazole ring significantly influence cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity against cancer cells .

In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.

CompoundIC50 (µg/mL)Cancer Cell Line
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamideTBDTBD
Thiazole Compound A1.61Jurkat
Thiazole Compound B1.98A-431

Anti-inflammatory Activity

The thiazole moiety is also recognized for its anti-inflammatory effects. Studies have indicated that compounds with thiazole structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may possess similar properties, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the thiazole structure significantly affected antimicrobial potency.
  • Cytotoxicity Assessment : In vitro tests showed that certain thiazole-containing compounds had cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • SAR Analysis : An extensive SAR analysis revealed that specific substitutions on the phenyl and thiazole rings are critical for enhancing biological activity, providing insights into the design of more potent derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives. For example, compounds similar to 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide have shown selective cytotoxicity against various cancer cell lines. A study indicated that thiazole derivatives exhibit significant inhibition against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values in the micromolar range . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance anticancer efficacy.

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. Research has indicated that certain thiazole derivatives possess potent antibacterial and antifungal properties. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism has been proposed as a mechanism of action. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of active research. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, dual inhibitors targeting p38 MAPK and phosphodiesterase 4 (PDE4) pathways have demonstrated significant anti-inflammatory effects, suggesting that 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide may also exhibit similar properties .

Case Studies

  • Anticancer Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against A549 and U251 cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 23.30 ± 0.35 µM against A549 cells, indicating strong selectivity and potential as a lead compound for further development .
  • Antimicrobial Evaluation : In a study focusing on antimicrobial activity, several thiazole derivatives were screened against a panel of bacteria. The results indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial activity compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic protocols for 2-(4-ethoxyphenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. For example, chloroacetyl chloride may react with 3-methyl-1,2-thiazol-5-amine in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C, followed by coupling with 4-ethoxyphenyl acetic acid derivatives . Optimization includes controlling temperature, pH, and solvent polarity to minimize side reactions. Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and confirming product identity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : For confirming aromatic proton environments (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm) and amide bond formation (N–H resonance at δ 8.5–9.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • IR spectroscopy : For detecting functional groups like C=O (amide I band at ~1650 cm⁻¹) and C–O–C (ether stretch at ~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to evaluate decomposition temperatures.
  • pH-dependent degradation : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy .
  • Light sensitivity : Expose to UV/visible light and track changes in spectral profiles .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities and interaction sites .
  • In vitro assays : Conduct enzyme inhibition studies (e.g., COX-2, α-glucosidase) with IC50 determination via dose-response curves .
  • Cellular uptake studies : Use fluorescently labeled analogs and confocal microscopy to track subcellular localization .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
  • Purity verification : Re-test compounds after rigorous purification (e.g., recrystallization, HPLC) .
  • Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent choice, cell line variability) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

SAR workflows involve:

  • Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or allyl groups) and compare bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., hydrophobicity, steric bulk) with activity .
  • Pharmacophore mapping : Identify essential moieties (e.g., thiazole ring, acetamide linker) for target engagement .

Q. How can researchers address low solubility in pharmacological assays?

Strategies include:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<2% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles and characterize via dynamic light scattering (DLS) .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. What advanced techniques are used to resolve crystallographic data for structural confirmation?

Single-crystal X-ray diffraction (SC-XRD) is ideal but requires high-quality crystals. Tips:

  • Crystallization optimization : Screen solvents (e.g., ethanol/water gradients) and use slow evaporation .
  • Synchrotron radiation : For challenging crystals, employ high-intensity X-ray sources to improve diffraction resolution .

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